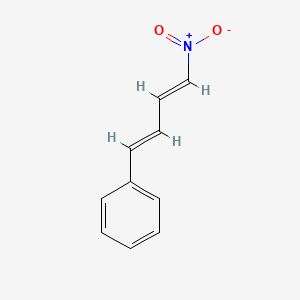

(4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

Description

Structure

3D Structure

Properties

CAS No. |

4701-10-4 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

[(1E,3E)-4-nitrobuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C10H9NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |

InChI Key |

HXAORLISYKTFNQ-KBXRYBNXSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |

Synonyms |

1-nitro-4-phenyl-1,3-butadiene 1-nitro-4-phenylbutadiene 1-nitro-4-phenylbutadiene, (E,E)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Direct Synthesis Routes to (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

The synthesis of this compound, also known as 1-phenyl-4-nitro-1,3-butadiene, can be approached through several strategic pathways. While specific literature dedicated exclusively to this molecule is limited, its synthesis can be inferred from established methods for preparing conjugated nitrodienes. The most prominent of these methods are based on condensation reactions followed by elimination, or the direct nitration of a pre-existing diene backbone.

Precursor Compounds and Initial Starting Materials

The construction of the target molecule relies on the selection of appropriate precursors that can form the phenyl-substituted, conjugated nitro-diene system. Two primary retrosynthetic approaches suggest the following starting materials:

Henry Reaction Pathway : This route involves a base-catalyzed condensation between an aldehyde and a nitroalkane. For the synthesis of this compound, the logical precursors are cinnamaldehyde and nitromethane. Cinnamaldehyde provides the phenyl group and the first double bond, while nitromethane provides the nitro group and the terminal carbon of the diene system.

Direct Nitration Pathway : An alternative approach involves the direct nitration of a pre-formed diene. The starting material for this method would be 1-phenyl-1,3-butadiene. nih.gov Nitrating agents such as dinitrogen tetroxide or a mixture of nitric and sulfuric acids are typically employed. growingscience.com

| Synthesis Pathway | Precursor 1 | Precursor 2 |

| Henry Reaction | Cinnamaldehyde | Nitromethane |

| Direct Nitration | 1-Phenyl-1,3-butadiene | Dinitrogen Tetroxide |

Reaction Conditions and Catalytic Systems in this compound Formation

The reaction conditions are critical for achieving a successful synthesis and vary significantly between the proposed routes.

For the Henry reaction pathway , the condensation of cinnamaldehyde and nitromethane is typically conducted in the presence of a base. The choice of base can range from organic amines like triethylamine to inorganic bases such as sodium hydroxide or potassium carbonate. The reaction is often carried out in a polar solvent like methanol or ethanol at room temperature or with gentle heating. The subsequent dehydration of the intermediate nitro-alcohol to form the conjugated diene can be achieved by heating or by treatment with an acid anhydride or a dehydrating agent.

In the direct nitration of 1-phenyl-1,3-butadiene , the conditions must be carefully controlled to favor the desired product and minimize side reactions, such as polymerization or nitration on the phenyl ring. The reaction using dinitrogen tetroxide is often performed in an inert solvent like benzene (B151609) or dichloromethane at low temperatures. growingscience.com The presence of radical inhibitors may be necessary to improve the yield of the desired nitrodiene.

| Pathway | Catalyst/Reagent | Solvent | Temperature |

| Henry Reaction | Basic catalyst (e.g., Triethylamine) | Methanol/Ethanol | Room Temperature to Reflux |

| Direct Nitration | Dinitrogen Tetroxide | Dichloromethane/Benzene | Low Temperature |

Mechanistic Insights into the Formation of this compound

The mechanisms underlying these synthetic routes are well-understood in organic chemistry.

The Henry reaction proceeds through the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of cinnamaldehyde, forming a nitro-aldol adduct. The final step is an elimination of water, which is often base-catalyzed and proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to yield the highly conjugated product. researchgate.net The stability of the extended π-system of the final product provides a strong thermodynamic driving force for the dehydration step.

The direct nitration of a diene like 1-phenyl-1,3-butadiene is more complex. It can proceed through an electrophilic addition mechanism. The nitrating agent adds across one of the double bonds, forming a nitro-carbocation intermediate. Subsequent elimination of a proton leads to the formation of the nitrodiene. The regioselectivity of the initial attack and the position of the final double bond are influenced by the electronic effects of the phenyl group and the stability of the intermediates.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

For the Henry reaction route , optimization strategies include:

Catalyst Screening : Testing various bases (both organic and inorganic) and their concentrations to find the optimal balance between reaction rate and side reactions.

Temperature Control : Careful management of the reaction temperature can prevent polymerization and other undesired secondary reactions.

Dehydration Method : The choice of method for eliminating water from the nitro-aldol intermediate can significantly impact the final yield and purity. Using reagents like acetic anhydride can facilitate a cleaner conversion. growingscience.com

For the direct nitration route , key optimization factors are:

Nitrating Agent : The choice of nitrating agent and its stoichiometry are crucial. Milder nitrating agents may offer better selectivity.

Solvent Effects : The polarity of the solvent can influence the reaction pathway and the stability of intermediates. growingscience.com

Reaction Time and Temperature : Low temperatures and short reaction times are generally preferred to suppress the formation of byproducts from over-oxidation or polymerization.

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for further chemical modification, including the conjugated diene system and the terminal phenyl group.

Functionalization of the Phenyl Moiety in this compound Derivatives

While specific studies on the derivatization of this compound are not widely reported, the functionalization of its phenyl ring can be predicted based on fundamental principles of electrophilic aromatic substitution. The (4-nitrobuta-1,3-dien-1-yl) substituent is a strongly electron-withdrawing group due to the combined effects of the nitro group and the conjugated π-system.

This electron-withdrawing nature has two main consequences for electrophilic aromatic substitution on the phenyl ring:

Deactivation : The phenyl ring is significantly deactivated towards electrophilic attack compared to benzene. Harsher reaction conditions (e.g., higher temperatures, stronger Lewis acid catalysts) would be required to achieve substitution. libretexts.org

Directing Effect : The substituent will act as a meta-director. Incoming electrophiles will preferentially add to the positions meta to the diene chain.

Typical electrophilic substitution reactions that could be applied, albeit with expected lower reactivity, include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The success of Friedel-Crafts alkylation and acylation would be particularly challenging due to the strong deactivation of the ring. libretexts.org

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃/H₂SO₄ | meta |

| Bromination | Br₂/FeBr₃ | meta |

| Sulfonation | SO₃/H₂SO₄ | meta |

Transformations at the Butadiene Scaffold of this compound

The butadiene scaffold of this compound is susceptible to a variety of chemical transformations, primarily cycloaddition and nucleophilic addition reactions. The presence of the electron-withdrawing nitro group significantly influences the regioselectivity and reactivity of these transformations. researchgate.netnih.gov

Cycloaddition Reactions:

Conjugated nitrodienes are valuable substrates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.govresearchgate.net In these reactions, the nitrodiene can act as the diene component, reacting with a dienophile to form a six-membered ring. The nitro group, being strongly electron-withdrawing, activates the diene system for reactions with electron-rich dienophiles. masterorganicchemistry.com

For instance, the reaction of 1-(p-nitrophenyl)-1,3-butadiene, a close analog of the title compound, with acrylic acid has been reported to yield the corresponding cyclohexene derivative. acs.org This suggests that this compound would readily participate in Diels-Alder reactions. The regioselectivity of such reactions is governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.com

Conjugated nitrodienes can also participate in [3+2] cycloaddition reactions with various three-atom components, leading to the formation of five-membered heterocyclic rings. nih.govmdpi.com

Nucleophilic Addition Reactions:

The butadiene system in conjugated nitrodienes is electrophilic in nature due to the electron-withdrawing effect of the nitro group, making it susceptible to nucleophilic attack. researchgate.netnih.gov Nucleophiles can add to the diene in either a 1,2- or 1,4-fashion. The regioselectivity of the addition is dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Studies on 1-nitro-1,3-butadiene have shown that soft nucleophiles like thiols tend to undergo 1,4-addition, while harder nucleophiles may favor 1,2-addition. researchgate.net It is expected that this compound would exhibit similar reactivity, with the phenyl group potentially influencing the steric accessibility of the electrophilic centers.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Ethanethiol | Sodium hydroxide, room temp. | 1,2-addition | researchgate.net |

| Aniline | Diethyl ether, room temp. | 1,4-addition | researchgate.net |

| Thiophenol | Triethylamine, diethyl ether, room temp. | Mixture of 1,2- and 1,4-addition | researchgate.net |

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo a wide range of chemical transformations, most notably reduction to various other nitrogen-containing functionalities. nih.govwikipedia.org

Reduction of the Nitro Group:

The reduction of the nitro group in this compound can lead to the formation of amines, hydroxylamines, or oximes, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is a common method for the complete reduction of a nitro group to an amine. wikipedia.org Metal-acid systems, such as iron in acidic media or tin(II) chloride, are also effective. wikipedia.org For instance, the reduction of aromatic nitro compounds to their corresponding amines can be achieved using sodium borohydride in the presence of a transition metal catalyst like Ni(PPh₃)₄. jsynthchem.com

Partial Reduction to Hydroxylamines: The nitro group can be selectively reduced to a hydroxylamine under milder conditions. Reagents such as zinc dust in the presence of ammonium chloride can effect this transformation. wikipedia.org

Reduction to Oximes: Under specific conditions, the nitro group can be converted to an oxime. This can be achieved using certain metal salts like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

The choice of reducing agent is crucial to avoid the reduction of the butadiene double bonds.

| Product | Reagent | Reference |

| Amine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | wikipedia.org |

| Amine | Iron in acidic media | wikipedia.org |

| Amine | Sodium Borohydride / Ni(PPh₃)₄ | jsynthchem.com |

| Hydroxylamine | Zinc / Ammonium Chloride | wikipedia.org |

| Oxime | Tin(II) Chloride | wikipedia.org |

Advanced Synthetic Strategies for Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound can be achieved through various modern synthetic methodologies. These strategies often involve the construction of the conjugated diene system with the desired substitution pattern.

One of the most powerful methods for the synthesis of substituted butadienes is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound analogs, a suitable cinnamaldehyde derivative could be reacted with a nitro-substituted phosphorus ylide, or a nitro-substituted aldehyde could be reacted with a cinnamyl-derived ylide. study.com

Another common approach is through aldol-type condensation reactions . For example, the condensation of a nitromethane derivative with cinnamaldehyde, followed by dehydration, can yield the desired nitrodiene structure. This approach allows for the introduction of various substituents on both the phenyl ring and the butadiene backbone.

Furthermore, elimination reactions from appropriately functionalized precursors are a widely used method for the synthesis of conjugated nitrodienes. researchgate.net For instance, dehydrohalogenation or dehydration of suitable precursors can lead to the formation of the desired diene system.

The table below summarizes some synthetic strategies that could be employed for the synthesis of analogs of this compound.

| Synthetic Strategy | Key Reactants | Product Type | Reference |

| Wittig Reaction | Cinnamaldehyde derivative and nitro-substituted phosphorus ylide | Phenyl-substituted nitrodiene | study.com |

| Aldol Condensation | Cinnamaldehyde and a nitroalkane | Phenyl-substituted nitrodiene | researchgate.net |

| Elimination Reaction | Halogenated or hydroxylated nitro-butane derivative | Nitrodiene | researchgate.net |

Based on a comprehensive review of the available scientific literature, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the specific reaction chemistry of This compound , also known as 1-phenyl-4-nitro-1,3-butadiene, according to the detailed outline provided.

The primary reason is a lack of specific published research and experimental data for this particular compound within the public domain. The search results yield information on the general reactivity of related, but structurally distinct, classes of compounds, such as:

Conjugated Nitrodienes (CNDs) : General discussions on their participation in Diels-Alder [4+2] and [3+2] cycloadditions, as well as nucleophilic and electrophilic additions. researchgate.netresearchgate.netnih.gov

1,4-Dinitro-1,3-butadiene : A symmetrical nitrodiene for which cycloaddition and nucleophilic substitution reactions have been studied. mdpi.comnih.gov

1-Nitro-1,3-butadiene : A simpler, non-symmetrical nitrodiene whose reactions with nucleophiles like thiols and amines have been documented. researchgate.net

Nitroalkenes : Compounds like β-nitrostyrene, which contain a nitro group adjacent to a double bond and are often used as dienophiles in Diels-Alder reactions. mdpi.com

Extrapolating the specific reaction conditions, yields, regio- and stereoselectivity from these analogues to this compound would be scientifically inaccurate. The presence of the phenyl group on one end of the diene system and the nitro group on the other creates an asymmetrical molecule with a unique electronic and steric profile. This profile would significantly influence its behavior as a diene or dienophile, the regiochemical outcomes of cycloaddition and addition reactions, and the reactivity of the conjugated system in ways that cannot be predicted without direct experimental or computational evidence.

Given the strict instructions to focus solely on this compound and to provide detailed, factual research findings and data tables, the request cannot be fulfilled without resorting to speculation, which would violate the core requirements of accuracy and adherence to the specified scope. There is insufficient specific data found to populate the requested sections and subsections for this exact compound.

Reaction Chemistry and Mechanistic Investigations of 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Nucleophilic and Electrophilic Reactions of (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

Aromatic Substitution on the Phenyl Ring of this compound

The reactivity of the phenyl ring in this compound towards aromatic substitution is profoundly influenced by the electronic properties of the (4-nitrobuta-1,3-dien-1-yl) substituent. This group, featuring a conjugated system with a terminal nitro moiety, acts as a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and potentially activates it for nucleophilic substitution under specific conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. minia.edu.eg The presence of an electron-withdrawing substituent, such as the nitrobutadienyl group, diminishes the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgyoutube.com This deactivating effect means that harsher reaction conditions, such as higher temperatures or stronger catalysts, would be required to achieve substitution. msu.edu

The substituent's influence also extends to the regioselectivity of the reaction. Electron-withdrawing groups direct incoming electrophiles to the meta position. youtube.com This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack place the positive charge adjacent to the carbon bearing the deactivating group, which is highly energetically unfavorable. youtube.com The intermediate for meta attack avoids this destabilizing arrangement. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the phenyl ring of this compound are predicted to yield predominantly the meta-substituted product. msu.edumasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(meta-nitrophenyl)-4-nitrobuta-1,3-diene |

| Bromination | Br₂, FeBr₃ | 1-(meta-bromophenyl)-4-nitrobuta-1,3-diene |

| Sulfonation | SO₃, H₂SO₄ | 3-(4-nitrobuta-1,3-dien-1-yl)benzenesulfonic acid |

| Acylation | RCOCl, AlCl₃ | 1-(meta-acylphenyl)-4-nitrobuta-1,3-diene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com

The parent compound, this compound, does not possess a leaving group on its phenyl ring and thus would not undergo SNAr. However, if a derivative, such as 1-(4-chloro-phenyl)-4-nitro-buta-1,3-diene, were subjected to a strong nucleophile (e.g., NaOH, NaOR), the (4-nitrobuta-1,3-dien-1-yl) group at the para position would activate the ring for substitution of the chlorine atom. The negative charge of the Meisenheimer intermediate could be delocalized onto the nitrobutadienyl substituent, stabilizing the intermediate and facilitating the reaction. A substituent at the meta position relative to the leaving group offers no such resonance stabilization, rendering the compound inert under typical SNAr conditions. libretexts.org

Polymerization Studies of this compound

The polymerization of this compound is not documented in the reviewed literature. However, its potential behavior in polymerization reactions can be inferred from the chemistry of its structural components: the polymerizable diene moiety and the influential nitro group.

Radical Polymerization of this compound

While substituted butadienes can be polymerized via free-radical mechanisms, the presence of a nitro group is expected to significantly inhibit or "retard" such a reaction. mdpi.com Nitro compounds are well-known radical scavengers and are often used as inhibitors for radical polymerization. They can react with initiating or propagating radicals to form stable species, effectively terminating the chain reaction. Therefore, achieving high molecular weight polymers of this compound through a standard free-radical pathway is considered highly improbable.

Anionic/Cationic Polymerization of this compound

Anionic Polymerization is a powerful technique for polymerizing dienes and styrenic monomers, often yielding polymers with well-controlled molecular weights and microstructures. mdpi.comnih.gov However, this method is incompatible with monomers containing highly electrophilic functional groups. The nitro group is strongly electrophilic and would readily react with the nucleophilic initiators (e.g., n-butyllithium) and the propagating carbanionic chain ends. This side reaction would consume the initiator and terminate growing chains, preventing polymerization. nih.gov

Cationic Polymerization proceeds through carbocationic intermediates. This mechanism is disfavored by the presence of electron-withdrawing groups, which would severely destabilize the positive charge of a propagating cationic center. researchgate.net The potent electron-withdrawing nature of the nitro group on the this compound monomer would make the formation of a stable cationic intermediate exceptionally difficult, thus rendering cationic polymerization an unviable route.

Copolymerization of this compound with Other Monomers

Given the challenges in homopolymerization, copolymerization with other monomers represents a more plausible, though still unconfirmed, route to incorporate the this compound unit into a polymer chain. Studies on the coordination polymerization of 1-phenyl-1,3-butadiene and other substituted dienes with monomers like 1,3-butadiene (B125203) have been reported. nih.govnih.govmdpi.com

In a potential copolymerization, the relative rates of incorporation of the two monomers are described by monomer reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (k₁₁) versus the other monomer (k₁₂). researchgate.net

Table 2: Hypothetical Copolymerization Systems for this compound (M₁)

| Comonomer (M₂) | Polymerization Type | Expected Influence of M₁ | Significance of Reactivity Ratios |

| Styrene | Coordination / Radical (if possible) | The strong electron-withdrawing nature of M₁ would make it an electron-poor monomer. | If r₁ > 1, the chain prefers adding M₁.If r₂ > 1, the chain prefers adding M₂.If r₁r₂ = 1, an ideal random copolymer forms.If r₁r₂ = 0, a perfectly alternating copolymer forms. |

| 1,3-Butadiene | Coordination | The polarity and steric bulk of M₁ would likely hinder its incorporation compared to the smaller, nonpolar butadiene. | Reactivity ratios would need to be determined experimentally to predict copolymer composition and microstructure. researchgate.net |

| Methyl Methacrylate | Radical (if possible) | In radical polymerization, M₁ would act as an electron-acceptor monomer, potentially favoring alternating copolymerization with an electron-donor monomer. | The high polarity of M₁ would significantly alter the Q-e values, which predict monomer reactivity. |

This table is illustrative. No experimental copolymerization data for this compound is available in the cited literature.

Catalytic Transformations Utilizing this compound

While there is no specific information on this compound being used as a ligand or part of a catalyst, its structure makes it a versatile substrate for various catalytic transformations. Nitro-functionalized dienes are recognized as valuable building blocks in organic synthesis. researchgate.net

The conjugated diene system, influenced by the electron-withdrawing nitro group, is highly activated for cycloaddition reactions. It can readily participate as the 4π component in catalyzed Diels-Alder reactions . The electron-deficient nature of the diene would make it particularly reactive towards electron-rich dienophiles, a scenario known as an inverse-electron-demand Diels-Alder reaction. Lewis acid catalysis could be employed to further enhance the reactivity and control the stereoselectivity of such transformations. mdpi.com

Another significant catalytic transformation would be selective hydrogenation . Depending on the catalyst and reaction conditions, it would be possible to selectively reduce different parts of the molecule. For instance, certain catalysts could reduce the nitro group to an amine while preserving the double bonds. Other catalytic systems could be used to hydrogenate one or both double bonds of the diene system without affecting the nitro group or the aromatic ring. This selective modification allows for the synthesis of a wide range of functionalized molecules.

Finally, the diene could be a substrate in other metal-catalyzed reactions, such as hydroformylation or Heck-type cross-coupling reactions, although the presence of the nitro group might complicate these processes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques in Characterizing (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, shows characteristic signals for the diene and aromatic protons. rsc.org For instance, the aromatic protons appear as doublets at δ 7.63 and 7.13 ppm, while the diene protons exhibit more complex splitting patterns in the range of δ 5.21-6.78 ppm. rsc.org The coupling constants are instrumental in determining the stereochemistry of the double bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a substituted buta-1,3-diene system, the carbon signals are influenced by the substituents. For example, in (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, the carbon signals appear between δ 92.8 and 137.6 ppm. rsc.org The presence of the nitro group in this compound would be expected to significantly shift the positions of the carbons on the nitro-substituted ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. mdpi.com These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, which collectively allow for a complete and accurate structural assignment. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Structural Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups and vibrational modes present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the characteristic vibrational frequencies of its bonds. For a related compound, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, the IR spectrum shows bands at 3033, 3006, 2962, 1481, 1416, 1003, and 811 cm⁻¹. rsc.org For this compound, one would expect to observe characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Additionally, C=C stretching vibrations for the butadiene and benzene (B151609) ring would be present, along with C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the conjugated diene system in this compound would be expected to give rise to strong Raman signals.

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the benzene ring and the nitrated buta-1,3-diene chain, is expected to absorb light in the UV-Vis region.

The absorption maximum (λ_max) is influenced by the extent of conjugation. For instance, 1,3-butadiene (B125203) has a λ_max of 217 nm, which shifts to longer wavelengths as the conjugated system is extended. libretexts.org The presence of a phenyl group and a nitro group, both of which are auxochromes and chromophores, will further shift the λ_max to longer wavelengths, likely into the visible region. libretexts.org This is due to the π → π* electronic transitions within the conjugated system. The specific λ_max and molar absorptivity (ε) are characteristic physical properties of the compound and can be used for quantitative analysis.

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the determination of its molecular formula.

For this compound (C₁₀H₉NO₂), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment in a predictable manner upon ionization. For example, in the mass spectrum of a similar compound, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, the molecular ion peak (M+Na)⁺ was observed. rsc.org For this compound, fragmentation might involve the loss of the nitro group (NO₂) or cleavage of the butadiene chain, leading to characteristic fragment ions that can be used to confirm the structure.

Advanced Spectroscopic Probes for Reaction Monitoring and Dynamics Involving this compound

Advanced spectroscopic techniques can be utilized to monitor chemical reactions involving this compound in real-time. For instance, in-situ NMR or IR spectroscopy can be used to follow the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates.

Furthermore, time-resolved spectroscopic techniques, such as pump-probe spectroscopy, can be used to study the excited-state dynamics of this compound. By exciting the molecule with a short laser pulse and monitoring its subsequent relaxation processes with another probe pulse, it is possible to gain insights into the lifetimes of its excited states and the pathways of photochemical reactions.

Theoretical and Computational Chemistry Studies of 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Electronic Structure and Molecular Orbital Analysis of (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE

The electronic properties of this compound are governed by the interplay of the conjugated π-system of the butadiene backbone and the electronic effects of the attached phenyl and nitro functional groups. The nitro group strongly withdraws electron density from the conjugated system, while the phenyl group can donate electron density, leading to a polarized electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Computational studies on analogous compounds provide insight into the expected FMO energies of this compound. For the unsubstituted s-trans-1,3-butadiene, the calculated HOMO energy is -6.23 eV and the LUMO energy is 0.61 eV, resulting in a HOMO-LUMO gap of 5.62 eV. nih.gov The introduction of two strongly electron-withdrawing nitro groups in (1E,3E)-1,4-dinitro-1,3-butadiene significantly lowers both frontier orbital energies. nih.gov Its HOMO is calculated at -8.31 eV and its LUMO at -3.91 eV, leading to a substantially smaller energy gap of 4.40 eV. nih.govnih.gov This reduction in the energy gap indicates that the dinitro compound is less stable and more reactive than the parent butadiene. nih.gov

For this compound, the presence of both an electron-donating phenyl group and an electron-withdrawing nitro group would be expected to raise the HOMO energy and lower the LUMO energy relative to butadiene, leading to a significantly reduced HOMO-LUMO gap. This "push-pull" electronic effect would enhance its reactivity in chemical reactions, particularly in cycloadditions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| s-trans-1,3-Butadiene | -6.23 | 0.61 | 5.62 |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

Data derived from computational studies on analogous compounds. nih.govnih.gov

The charge distribution within a molecule is heavily influenced by the electronegativity of its constituent atoms and the electronic nature of its substituents. In this compound, the potent electron-withdrawing nitro group is expected to create a significant electron deficiency on the carbon atom to which it is attached (C4) and polarize the entire π-system.

Studies using Natural Population Analysis (NPA) on (1E,3E)-1,4-dinitro-1,3-butadiene show that the presence of nitro groups leads to a decrease in electron density at the terminal carbon atoms (C1 and C4) compared to unsubstituted butadiene, making these sites highly electrophilic. nih.gov A similar effect is anticipated for this compound, where the C4 carbon atom would be a primary electrophilic center. The phenyl group, conversely, donates electron density into the butadiene system, increasing the nucleophilicity at other positions, particularly C1 and C3. This polarization creates distinct electrophilic and nucleophilic regions within the molecule, which dictates its behavior in polar chemical reactions.

Conformational Analysis and Isomerism in this compound

Substituted butadienes can exist as different geometric and conformational isomers. For this compound, isomerism can arise from the configuration around the C1=C2 and C3=C4 double bonds (E/Z isomerism) and rotation around the central C2-C3 single bond (s-cis/s-trans conformers). The IUPAC name specifies the (1E,3E) configuration, indicating a trans geometry for both double bonds relative to the main chain. nih.gov

Computational studies on related compounds like (1E,3E)-1,4-dinitro-1,3-butadiene have focused on the most stable trans, trans form. mdpi.com For this compound, the s-trans conformation is generally expected to be more stable than the s-cis conformation due to reduced steric hindrance between the phenyl group and the rest of the diene system. Theoretical calculations would be necessary to quantify the energy difference between these conformers and the rotational barrier of the C-C single bonds, which is crucial for understanding its participation in reactions like the Diels-Alder, where an s-cis conformation is required.

Reaction Mechanism Prediction and Transition State Analysis for this compound Reactions

Nitro-substituted conjugated dienes are highly reactive species, particularly in cycloaddition reactions, due to the strong electrophilic character imparted by the nitro group. mdpi.comresearchgate.net Computational studies based on Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) for (1E,3E)-1,4-dinitro-1,3-butadiene classify it as a strong electrophile. mdpi.com This is reflected in its high global electrophilicity index (ω = 4.24 eV) compared to the parent butadiene (ω = 1.04 eV). nih.gov

Given these precedents, this compound is predicted to be a potent electrophile and an excellent diene for polar Diels-Alder reactions with electron-rich dienophiles. Quantum-chemical studies on the reactions of nitrodienes with nucleophiles have shown that these processes are typically polar, proceeding through asynchronous transition states. mdpi.com A detailed transition state analysis for a reaction involving this compound would likely reveal a mechanism where bond formation is initiated at the most electrophilic center (the nitro-substituted C4) and the most nucleophilic center of the reaction partner.

| Compound | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |

|---|---|---|---|

| s-trans-1,3-Butadiene | 1.04 | 2.89 | Moderate Electrophile / Moderate Nucleophile |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | 4.24 | 1.01 | Strong Electrophile / Marginal Nucleophile |

Global reactivity indices calculated for analogous compounds provide a framework for predicting the reactivity of this compound. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data for this compound

While experimental spectra for this compound are not detailed in the available literature, computational quantum chemistry provides powerful tools for predicting spectroscopic properties. Methods such as Density Functional Theory (DFT) can accurately calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions.

For the related compound (1E,3E)-1,4-dinitro-1,3-butadiene, spectral analyses (UV-Vis, IR, ¹H NMR, ¹³C NMR) have been performed to confirm its structure. nih.govnih.gov A computational study of this compound would allow for the theoretical prediction of its spectra. The UV-Vis spectrum would be of particular interest, as the extended conjugation and push-pull nature of the molecule are expected to result in a significant red-shift (a shift to longer wavelengths) of the maximum absorption (λ_max) compared to less substituted systems. Comparing these predicted spectra with experimentally obtained data is a standard method for structural verification and for validating the accuracy of the computational methods employed.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulations for this compound have been reported, such studies would offer valuable insights into its behavior in condensed phases (liquids or solids) and in solution.

An MD simulation could be used to explore several aspects:

Conformational Dynamics: To study the equilibrium between s-cis and s-trans conformers in different solvent environments.

Solvation Effects: To understand how solvent molecules arrange around the solute and how this affects its structure and reactivity.

Intermolecular Interactions: The polarized nature of the molecule, with an electron-rich phenyl end and an electron-poor nitro end, suggests the potential for strong dipole-dipole interactions. In the solid state, these interactions, along with π-π stacking of the phenyl rings, would govern the crystal packing. MD simulations can help predict these packing arrangements and the resulting bulk material properties. The nitro group is also known to participate in C–H···O interactions, which would further influence crystal packing. researchgate.net

Analytical Method Development for Research Scale Detection and Quantification of 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE and for monitoring the progress of its synthesis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

Given the conjugated π-system and the presence of a chromophoric nitro group, HPLC with UV detection is a highly suitable method for the analysis of this compound. A reversed-phase HPLC method would be the primary choice for purity assessment.

A typical HPLC method for the analysis of this compound could employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The presence of the polar nitro group and the nonpolar phenyl and butadiene backbone suggests that a gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would provide optimal separation of the target compound from potential starting materials, intermediates, and byproducts.

For reaction monitoring, the disappearance of starting materials and the appearance of the product peak can be tracked over time. By injecting aliquots of the reaction mixture at different time points, the reaction conversion and the formation of any impurities can be quantitatively assessed. The high sensitivity of UV detection, particularly at a wavelength corresponding to the maximum absorbance of the conjugated nitrodiene system, allows for the detection of trace impurities.

Table 1: Proposed HPLC Parameters for Purity Assessment of this compound

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of nonpolar to moderately polar compounds. |

| Mobile Phase | A: Water; B: Acetonitrile | Common reversed-phase solvents, providing good selectivity. |

| Gradient | 50-95% B over 15 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm and λmax | 254 nm is a common wavelength for aromatic compounds; λmax will provide higher sensitivity. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. The suitability of GC for this compound would depend on its thermal stability. Assuming the compound is sufficiently volatile and does not decompose at the temperatures required for analysis, GC can provide high-resolution separations.

A GC method would typically involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Temperature programming would be essential to ensure the elution of the analyte in a reasonable time with good peak shape. For detection, a Flame Ionization Detector (FID) would provide a general response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would offer higher selectivity and sensitivity for the nitro-containing analyte. acs.org

Electrophoretic Techniques for Analysis of this compound

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE technique. nih.govspringernature.com MEKC utilizes a surfactant, such as sodium dodecyl sulfate (SDS), added to the background electrolyte at a concentration above its critical micelle concentration (CMC). This forms micelles that act as a pseudo-stationary phase.

The separation in MEKC is based on the differential partitioning of the analyte between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. The neutral this compound molecule will partition into the micelles to a degree dependent on its hydrophobicity. The electroosmotic flow (EOF) drives the bulk solution towards the cathode, while the negatively charged SDS micelles have their own electrophoretic mobility towards the anode. The net velocity of the micelles is slower than the EOF. Analytes that interact more strongly with the micelles will be retained longer, resulting in separation.

This technique is particularly useful for analyzing complex mixtures and can provide different selectivity compared to HPLC. Detection is typically performed using on-column UV-Vis absorbance, similar to HPLC.

Table 2: Proposed MEKC Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE. |

| Background Electrolyte | 25 mM Borate buffer (pH 9.2) containing 50 mM SDS | Borate buffer is a common BGE; SDS forms the micellar phase. |

| Applied Voltage | 20-25 kV | To generate sufficient EOF and electrophoretic mobility for separation. |

| Temperature | 25 °C | For reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common injection method in CE. |

| Detection | UV at 254 nm and λmax | On-column detection provides high efficiency. |

Spectrophotometric Methods for Quantitative Analysis of this compound

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound, owing to its extended conjugated system incorporating a phenyl ring, a butadiene bridge, and a nitro group. This extensive conjugation is expected to result in strong absorption in the UV-Vis region.

To perform a quantitative analysis, a pure sample of the compound is required to prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., acetonitrile, methanol, or ethanol). The absorbance of each standard is then measured at the wavelength of maximum absorbance (λmax). The λmax can be determined by scanning a solution of the compound across the UV-Vis spectrum. A calibration curve is constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

This method is particularly useful for rapid quantification of the pure compound, for example, after purification, to determine the concentration of stock solutions for further experiments.

Table 3: Hypothetical UV-Vis Spectrophotometric Data for Calibration of this compound

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.152 |

| 2.5 | 0.380 |

| 5.0 | 0.765 |

| 7.5 | 1.148 |

| 10.0 | 1.530 |

Note: This data is hypothetical and for illustrative purposes only. The actual λmax and molar absorptivity would need to be determined experimentally.

Advanced Hyphenated Techniques for Trace Analysis and Structural Confirmation

For trace-level analysis and unambiguous structural confirmation of this compound, advanced hyphenated techniques that couple a separation method with a powerful detection technique like mass spectrometry (MS) are essential.

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned earlier, if the compound is thermally stable, GC-MS is an excellent technique for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each component as it elutes. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would provide valuable structural information, such as the loss of the nitro group or cleavage of the butadiene chain. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, LC-MS is the premier analytical tool. A reversed-phase HPLC system, as described in section 7.1, can be directly coupled to a mass spectrometer. Common ionization techniques for such a molecule would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI would likely produce the protonated molecule [M+H]+ or adducts with solvent ions, while APCI might be more suitable for this relatively nonpolar compound.

Tandem Mass Spectrometry (LC-MS/MS):

For even greater specificity and for structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, the molecular ion of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for trace quantification in complex matrices due to its exceptional selectivity and sensitivity. The specific fragmentation patterns can be used to confirm the identity of the compound with a high degree of confidence.

Table 4: Potential Mass Spectrometric Fragments of this compound for Structural Confirmation

| m/z (Proposed) | Fragment Identity |

| 189 | [M]+ (Molecular Ion) |

| 143 | [M - NO2]+ |

| 115 | [C9H7]+ |

| 77 | [C6H5]+ (Phenyl cation) |

Note: These are hypothetical fragments based on the structure and would need to be confirmed by experimental data.

Future Perspectives and Emerging Research Directions for 4 Nitrobuta 1,3 Dien 1 Yl Benzene

Integration of (4-NITROBUTA-1,3-DIEN-1-YL)BENZENE into Sustainable Chemistry Processes

The integration of this compound into sustainable chemistry practices represents a promising avenue for reducing the environmental impact of chemical synthesis. A key area of focus is the use of biocatalysis for both the synthesis and transformation of nitroaromatic compounds.

Biocatalytic Approaches:

Enzymatic methods are gaining traction as environmentally benign alternatives to traditional chemical processes. azom.com For instance, the reduction of nitro groups to amines, a fundamental transformation in organic synthesis, can be achieved using biocatalysts under mild, aqueous conditions. researchgate.netnih.gov This approach avoids the harsh reagents and conditions often associated with conventional methods. azom.com Hydrogenase enzymes, for example, have demonstrated the ability to selectively reduce nitro groups in the presence of other unsaturated functionalities, offering a high degree of chemoselectivity. nih.gov While direct biocatalytic routes to this compound are still under exploration, the established success with related nitro compounds suggests a strong potential for developing enzymatic syntheses.

Another sustainable strategy involves enzymatic nitration reactions. azom.com These methods, which can include the oxidation of an amine precursor or direct nitration, operate under mild conditions and have the potential to overcome the poor selectivity and significant environmental footprint of traditional nitration techniques. azom.com The development of enzymes tailored for the specific nitration of butadiene precursors could provide a green pathway to this compound.

The following table summarizes potential biocatalytic strategies applicable to the lifecycle of this compound:

| Biocatalytic Strategy | Application to this compound | Potential Advantages |

| Nitroreductase-mediated reduction | Conversion of the nitro group to an amino group, yielding (4-AMINOBUTA-1,3-DIEN-1-YL)BENZENE | High selectivity, mild reaction conditions, reduced waste. |

| Hydrogenase-based hydrogenation | Selective reduction of the nitro group. nih.gov | Use of H2 as a clean reductant, high functional group tolerance. nih.gov |

| Enzymatic nitration | Synthesis of this compound from a butadiene precursor. azom.com | Avoidance of harsh acids and high temperatures, improved regioselectivity. azom.com |

Exploration of Novel Reactivity Patterns for this compound

The conjugated nitrodiene scaffold of this compound imparts a rich and versatile reactivity, making it a valuable building block for the synthesis of complex molecules, particularly heterocycles. researchgate.net Future research will likely focus on further exploring and exploiting these reactivity patterns.

Cycloaddition Reactions:

Conjugated nitrodienes are known to participate in various cycloaddition reactions, acting as either the diene or the dienophile. researchgate.net In [4+2] cycloaddition reactions (Diels-Alder reactions), they can react with dienophiles to form six-membered rings. researchgate.net Conversely, they can also function as dienophiles in reactions with other dienes. The presence of the nitro group significantly influences the electronics of the diene system, opening up possibilities for inverse-electron-demand Diels-Alder reactions.

Furthermore, [3+2] cycloadditions of nitrodienes with three-atom components are a powerful tool for constructing five-membered heterocyclic rings. researchgate.net For example, the reaction of a conjugated nitrodiene with an azomethine ylide can lead to the formation of pyrrolidine derivatives. nih.gov

Nucleophilic Addition and Substitution:

The electron-withdrawing nature of the nitro group makes the diene system susceptible to nucleophilic attack. This compound is expected to undergo nucleophilic addition and substitution reactions, providing routes to a variety of functionalized products. researchgate.net The regioselectivity of these reactions will be a key area of investigation, influenced by the electronic effects of both the nitro and phenyl groups.

The table below outlines some of the key reactivity patterns of conjugated nitrodienes relevant to this compound:

| Reaction Type | Description | Potential Products from this compound |

| [4+2] Cycloaddition | Acts as a diene with a dienophile to form a six-membered ring. researchgate.net | Substituted cyclohexene derivatives. |

| [3+2] Cycloaddition | Reacts with a three-atom component to form a five-membered ring. researchgate.net | Pyrrolidines, isoxazolidines, etc. |

| Nucleophilic Addition | Attack of a nucleophile on the electron-deficient diene system. | Functionalized butene derivatives. |

| Nucleophilic Vinylic Substitution | Displacement of a leaving group on the diene by a nucleophile. | Highly substituted butadiene derivatives. |

Development of Advanced this compound-Based Functional Materials with Enhanced Properties

The unique electronic structure of this compound, featuring a conjugated system with both electron-donating (phenyl) and electron-withdrawing (nitro) groups, makes it an attractive candidate for the development of advanced functional materials with tailored optical and electronic properties.

Conducting Polymers:

The polymerization of conjugated monomers is a well-established route to conducting polymers. azom.comnih.gov The butadiene backbone of this compound provides a framework for creating conjugated polymers. The presence of the phenyl and nitro substituents would be expected to modulate the electronic properties of the resulting polymer, such as its conductivity and band gap. rsc.org Copolymerization of this compound with other monomers, such as butadiene itself, could offer a strategy to fine-tune the material's properties for specific applications. rsc.orgnih.gov

Optoelectronic Materials:

Materials with extended π-conjugation often exhibit interesting optoelectronic properties. The structure of this compound suggests potential for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.comvanderbilt.edu The nitro group's electron-withdrawing ability can influence the material's absorption and emission spectra. Thiazolidinones, which can be synthesized from nitrodienes, are known to have applications in optoelectronics. researchgate.net

The following table highlights potential applications of materials derived from this compound:

| Material Class | Potential Properties | Example Applications |

| Conducting Polymers | Tunable conductivity, electroactivity. | Antistatic coatings, sensors, organic electronics. azom.comnih.gov |

| Optoelectronic Materials | Light absorption and emission, charge transport. | OLEDs, OPVs, photodetectors. mdpi.comvanderbilt.edu |

| Nonlinear Optical Materials | Large second-order optical nonlinearities. | Optical switching, frequency conversion. |

Interdisciplinary Research Opportunities Involving this compound in Chemical Sciences

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research, bridging synthetic organic chemistry with materials science, chemical biology, and computational chemistry.

Chemical Biology:

Nitro compounds are found in a range of biologically active molecules, including pharmaceuticals and pesticides. azom.com The unique reactivity of the nitro-conjugated system in this compound makes it a valuable scaffold for the synthesis of novel bioactive compounds. For instance, it can serve as a precursor for various heterocyclic compounds, a class of molecules with diverse pharmacological activities. researchgate.netmdpi.com Interdisciplinary collaborations between synthetic chemists and biologists will be crucial for designing and evaluating the biological properties of new derivatives.

Materials Science:

The development of new functional materials from this compound will require a close collaboration between synthetic chemists and materials scientists. researchgate.net Synthetic chemists can design and prepare novel monomers and polymers, while materials scientists can characterize their physical and electronic properties and fabricate them into devices. This synergistic approach will be essential for translating the molecular-level properties of this compound into macroscopic material functions.

Computational Chemistry:

Computational studies can provide valuable insights into the reactivity and electronic properties of this compound. Theoretical calculations can be used to predict the outcomes of chemical reactions, understand reaction mechanisms, and guide the design of new experiments. Furthermore, computational modeling can help in predicting the properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-nitrobuta-1,3-dien-1-yl)benzene with high purity?

- Methodological Answer : A two-step approach is often employed:

Conjugation and Nitration : Start with a diene precursor (e.g., 1,3-butadiene derivative) and perform electrophilic nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .

- Key Considerations : Nitro groups are sensitive to reduction; avoid exposure to strong reducing agents during synthesis. Use inert atmospheres (N₂/Ar) to prevent oxidation of the diene moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Identify diene protons (δ 5.5–6.5 ppm, coupled doublets) and nitro group effects on aromatic protons (deshielding).

- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C=C (1630–1680 cm⁻¹) groups.

- X-ray Crystallography : Resolve bond lengths (e.g., C-NO₂ vs. C-C in the diene) and confirm planar geometry. Submit data to repositories like CCDC (e.g., Deposition ID: CCDC-1441403) for validation .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data on the compound’s electronic structure?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO distributions and compare with experimental UV-Vis spectra. Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy.

- Charge-Transfer Analysis : Electron-withdrawing nitro groups reduce HOMO-LUMO gaps, enhancing reactivity. Validate using Mulliken charges and Natural Bond Orbital (NBO) analysis .

Q. What strategies address contradictory reactivity observations in nitro-diene systems under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Perform stopped-flow UV-Vis experiments to track nitro group reduction (e.g., by NaBH₄) across pH 3–10. The nitro group stabilizes at acidic pH but undergoes hydrolysis to amines in alkaline conditions.

- Mechanistic Probes : Use isotopic labeling (¹⁵NO₂) and LC-MS to identify intermediates (e.g., nitroso or hydroxylamine derivatives) .

Q. How does the nitro group influence the diene’s stability in photochemical reactions?

- Methodological Answer :

- Photolysis Experiments : Irradiate the compound at 365 nm and monitor degradation via GC-MS. Nitro groups act as photosensitizers, accelerating [4+2] cycloadditions but promoting NO₂ loss at higher energies.

- Theoretical Modeling : CASSCF calculations predict excited-state behavior, showing charge-transfer states that destabilize the diene .

- Data Interpretation : Cross-reference experimental half-lives with computed activation energies to identify dominant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.